
Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-3,7-dimethyl-5-(1-piperidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-3,7-dimethyl-5-(1-piperidinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridazine ring fused with a pyridine ring, along with several other functional groups that contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-3,7-dimethyl-5-(1-piperidinyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine and pyridine rings, followed by the introduction of the piperazine and piperidine groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of automated systems and continuous flow processes can enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions
Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-3,7-dimethyl-5-(1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ring structures.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
科学研究应用
Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-3,7-dimethyl-5-(1-piperidinyl)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-3,7-dimethyl-5-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-3,7-dimethyl-5-(1-piperidinyl)- include other heterocyclic compounds with similar ring structures and functional groups. Examples include:
- Pyridazine derivatives
- Piperazine derivatives
- Piperidine derivatives
Uniqueness
What sets this compound apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties
属性
CAS 编号 |
164071-36-7 |
|---|---|
分子式 |
C27H35ClN6O2 |
分子量 |
511.1 g/mol |
IUPAC 名称 |
2-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-3,7-dimethyl-5-piperidin-1-ylpyrido[3,4-d]pyridazine-1,4-dione |
InChI |
InChI=1S/C27H35ClN6O2/c1-20-19-21-24(25(29-20)33-12-6-3-7-13-33)27(36)30(2)34(26(21)35)14-8-11-31-15-17-32(18-16-31)23-10-5-4-9-22(23)28/h4-5,9-10,19H,3,6-8,11-18H2,1-2H3 |
InChI 键 |
GMTSRNDNMAKSNW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=N1)N3CCCCC3)C(=O)N(N(C2=O)CCCN4CCN(CC4)C5=CC=CC=C5Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




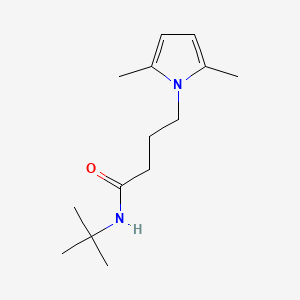
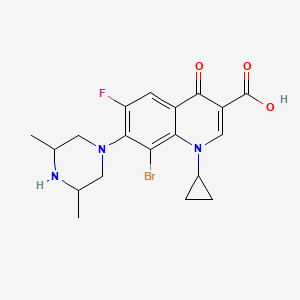

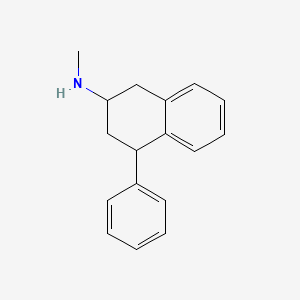



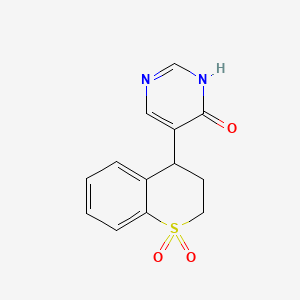
![2-[6-fluoro-3-(pyridazin-3-ylmethyl)-1H-inden-2-yl]-N-methyl-N-(114C)methylethanamine](/img/structure/B12725508.png)
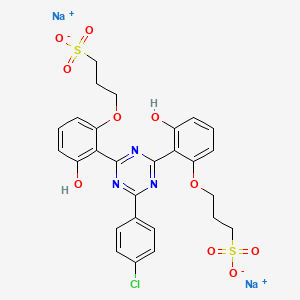
![9-(4-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12725511.png)
![disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate](/img/structure/B12725523.png)
